

# Protocol for Ormetoprim Residue Analysis in Fish Tissue

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## Compound of Interest

Compound Name: Ormetoprim

Cat. No.: B1677490

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This application note provides a detailed protocol for the determination of **ormetoprim** residues in fish tissue. The method is intended for researchers, scientists, and drug development professionals involved in food safety and aquaculture. The protocol is based on established liquid chromatography methods coupled with ultraviolet or mass spectrometric detection.

## Introduction

**Ormetoprim** is a diaminopyrimidine derivative used as an antibacterial agent in aquaculture, often in combination with sulfadimethoxine.<sup>[1][2]</sup> Its use necessitates the monitoring of residue levels in fish intended for human consumption to ensure they do not exceed the maximum residue limits (MRLs). The MRL for **ormetoprim** in fish muscle and skin is 0.1 µg/g (100 µg/kg).<sup>[3][4]</sup> This document outlines two common analytical approaches for **ormetoprim** quantification in fish tissue: High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).

## Materials and Reagents

- **Ormetoprim** analytical standard
- Acetonitrile (ACN), HPLC or LC-MS grade
- Methanol (MeOH), HPLC or LC-MS grade
- Formic acid, LC-MS grade

- Hexane, HPLC grade
- 1-Heptanesulfonic acid
- Phosphate buffer
- Triethylamine
- Water, deionized or Milli-Q
- Magnesium sulfate ( $\text{MgSO}_4$ )
- Sodium acetate ( $\text{CH}_3\text{COONa}$ )
- C18 solid-phase extraction (SPE) cartridges
- Syringe filters (e.g., 0.22  $\mu\text{m}$  PTFE)

## Equipment

- Homogenizer or blender
- Centrifuge
- Vortex mixer
- Ultrasonic bath
- Sample concentrator (e.g., nitrogen evaporator)
- HPLC system with UV detector or LC-MS/MS system
- Analytical balance

## Experimental Protocols

Two primary methods for the extraction and analysis of **ormetoprim** from fish tissue are presented below. Method A describes a liquid-liquid extraction followed by HPLC-UV analysis, while Method B outlines a QuEChERS-based extraction with LC-MS/MS analysis.

## Method A: HPLC-UV Analysis

This method is suitable for routine monitoring and laboratories equipped with standard HPLC instrumentation.

### 4.1.1. Sample Preparation and Extraction

- Homogenization: Weigh 2.0 g of homogenized fish fillet into a centrifuge tube.[\[1\]](#)
- Extraction: Add 10 mL of acetonitrile (ACN) to the tube.
- Vortex and Sonicate: Vortex the mixture for 30 seconds, followed by sonication for 10 minutes.
- Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes.
- Liquid-Liquid Partitioning: Transfer 5 mL of the supernatant to a new tube and add 2.0 mL of hexane. Agitate gently for 15 seconds and centrifuge at 4000 rpm for 5 minutes.
- Drying and Reconstitution: Carefully collect the lower (acetonitrile) phase and dry it using a centrifuge concentrator at 60°C for 60 minutes. Reconstitute the residue in 1 mL of a 1:1 (v/v) mixture of aqueous solution containing 0.1% formic acid and ACN.
- Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter into an autosampler vial for HPLC analysis.

### 4.1.2. HPLC-UV Conditions

- Column: Alltima C18 (5 µm, 250 x 4.6 mm) with a C18 guard column.
- Mobile Phase: A mixture of 0.02 M 1-heptanesulfonic acid in 0.025 M phosphate buffer (pH 2.85) and acetonitrile containing 1% triethylamine (75:25, v/v).
- Flow Rate: 1.5 mL/min.
- Injection Volume: 30 µL.
- Detection: UV at 270 nm.

## Method B: LC-MS/MS Analysis

This method offers higher sensitivity and selectivity, making it ideal for confirmatory analysis and low-level residue detection.

### 4.2.1. Sample Preparation (QuEChERS-based)

- Homogenization: Weigh 1 g of ground fish fillet (muscle and skin) into a 50 mL polypropylene tube.
- Extraction: Add 10 mL of an ACN/H<sub>2</sub>O (8/2, v/v) mixture. Vortex for 30 seconds and sonicate for 15 minutes.
- Salting Out: Add 2 g of magnesium sulfate and 1 g of sodium acetate. Shake vigorously and centrifuge.
- Clean-up (Optional): Mix the supernatant with 300 mg of C18 sorbent and centrifuge again.
- Drying and Reconstitution: Evaporate the supernatant to dryness and dissolve the residue in 50% methanol.
- Filtration: Filter the sample through a PTFE filter prior to injection.

### 4.2.2. LC-MS/MS Conditions

- Column: X-Terra MS C18 (3.5 µm, 3.9 x 100 mm).
- Mobile Phase:
  - A: Aqueous solution with 0.1% formic acid.
  - B: Acetonitrile with 0.1% formic acid.
- Gradient: Start with 98% A, decrease to 0% A from 10-15 min, and return to 98% A from 16-19 min.
- Flow Rate: 0.25 mL/min.
- Column Temperature: 25°C.

- Injection Volume: 5  $\mu\text{L}$ .
- Ionization Mode: Electrospray Ionization (ESI), positive mode.

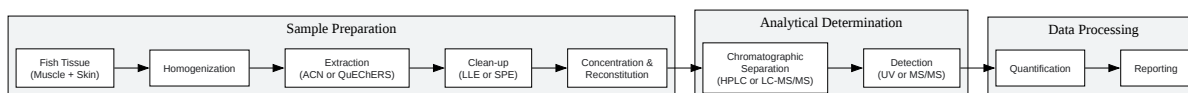
## Data Presentation

The following table summarizes the quantitative performance data for the described analytical methods.

Parameter	HPLC-UV	LC-MS/MS	Reference
Limit of Quantification (LOQ)	0.3 $\mu\text{g/g}$ (muscle-skin)	Not explicitly stated, but $\text{CC}\beta < 100.4 \text{ ng/g}$	
Linearity (r)	$> 0.99$ (0.1–1.5 $\mu\text{g/g}$ )	$> 0.99$	
Recovery	83% (muscle-skin)	$\sim 100\%$	
Precision (CV%)	Not explicitly stated	$< 16\%$	

## Experimental Workflow and Diagrams

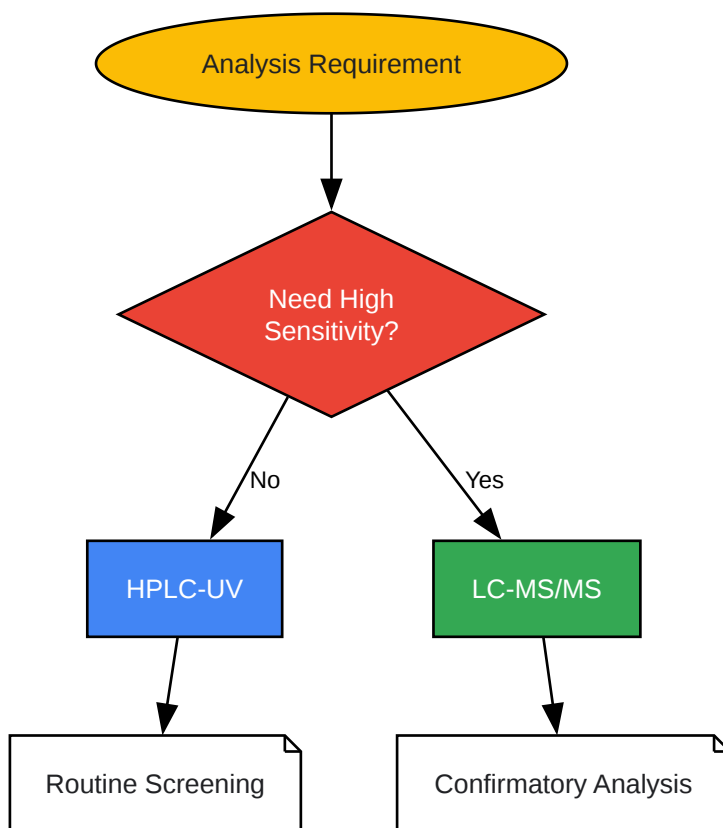
The overall workflow for **ormetoprim** residue analysis in fish tissue is depicted in the following diagram.



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Caption: Workflow for **ormetoprim** residue analysis in fish tissue.

The logical relationship for selecting an analytical method is based on the required sensitivity and purpose of the analysis.



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Caption: Logic for selecting the analytical method.

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